molecular formula C12H14ClFO B7893073 Cyclopentyl (4-chloro-3-fluorophenyl)methanol

Cyclopentyl (4-chloro-3-fluorophenyl)methanol

Cat. No.: B7893073
M. Wt: 228.69 g/mol
InChI Key: RCKMCHVBYOHQMM-UHFFFAOYSA-N
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Description

Cyclopentyl (4-chloro-3-fluorophenyl)methanol is an organic compound with the molecular formula C12H14ClFO. It is a fluorinated building block used in various chemical syntheses and research applications. The compound features a cyclopentyl group attached to a phenyl ring substituted with chlorine and fluorine atoms, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl (4-chloro-3-fluorophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 4-chloro-3-fluorobenzaldehyde, followed by reduction of the resulting intermediate . The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions, where the cyclopentylmagnesium bromide is prepared in situ and reacted with 4-chloro-3-fluorobenzaldehyde. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl (4-chloro-3-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding cyclopentyl (4-chloro-3-fluorophenyl)methane.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Cyclopentyl (4-chloro-3-fluorophenyl)ketone.

    Reduction: Cyclopentyl (4-chloro-3-fluorophenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl (4-chloro-3-fluorophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl (4-chloro-3-fluorophenyl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl (3-chloro-4-fluorophenyl)methanol
  • Cyclopentyl (4-chloro-2-fluorophenyl)methanol
  • Cyclopentyl (4-chloro-3-bromophenyl)methanol

Uniqueness

Cyclopentyl (4-chloro-3-fluorophenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-cyclopentylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKMCHVBYOHQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=C(C=C2)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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